molecular formula C9H17NO3 B15298514 Boc-1-Aminocyclopropylmethanol

Boc-1-Aminocyclopropylmethanol

Cat. No.: B15298514
M. Wt: 187.24 g/mol
InChI Key: XYAVKJBXNUQIQC-UHFFFAOYSA-N
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Description

Boc-1-Aminocyclopropylmethanol, also known as tert-butyl 1-(hydroxymethyl)cyclopropylcarbamate, is a compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is a solid at ambient temperature and is commonly used in organic synthesis, particularly in the protection of amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-1-Aminocyclopropylmethanol typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method involves dissolving the starting amine in anhydrous acetonitrile, adding anhydrous potassium carbonate, and then reacting with Boc2O at elevated temperatures . The reaction mixture is then filtered to remove solids, and the filtrate is concentrated under reduced pressure to obtain the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of eco-friendly and solvent-free conditions is also explored to enhance green chemistry practices .

Chemical Reactions Analysis

Types of Reactions

Boc-1-Aminocyclopropylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopropylcarbamate derivatives, while reduction can produce cyclopropylmethanol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-1-Aminocyclopropylmethanol primarily involves its role as a protecting group. The Boc group (tert-butoxycarbonyl) is introduced to protect the amine functionality during synthetic transformations. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to regenerate the free amine . The molecular targets and pathways involved in this process are related to the stability and reactivity of the Boc group under different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Boc-1-Aminocyclopropylmethanol include:

  • Boc-1-Amino-2-methylcyclopropanol
  • Boc-1-Amino-3-methylcyclopropanol
  • Boc-1-Amino-4-methylcyclopropanol

Uniqueness

This compound is unique due to its specific cyclopropyl structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amine groups are required .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl 2-(1-aminocyclopropyl)-2-hydroxyacetate

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)6(11)9(10)4-5-9/h6,11H,4-5,10H2,1-3H3

InChI Key

XYAVKJBXNUQIQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1(CC1)N)O

Origin of Product

United States

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